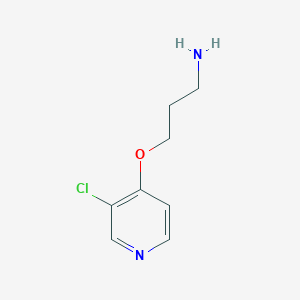
3-((3-Chloropyridin-4-yl)oxy)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Chloropyridin-4-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine and is characterized by the presence of a chloropyridine moiety attached to a propan-1-amine group via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloropyridin-4-yl)oxy)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 3-chloropropan-1-amine as the primary starting materials.
Ether Formation: The 3-chloropyridine is reacted with 3-chloropropan-1-amine in the presence of a base such as sodium hydride (NaH) to form the ether linkage.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-((3-Chloropyridin-4-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Coupling Reactions: Complex molecules with extended conjugation or functional groups.
科学的研究の応用
3-((3-Chloropyridin-4-yl)oxy)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of 3-((3-Chloropyridin-4-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-(6-Chloropyridin-3-yl)propan-1-amine
- 3-(Pyridin-4-yl)propan-1-amine
- 3-Piperidin-4-yl-propan-1-ol
Comparison
3-((3-Chloropyridin-4-yl)oxy)propan-1-amine is unique due to its ether linkage between the pyridine and propan-1-amine groups. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ether linkage can influence the compound’s solubility, stability, and interaction with biological targets.
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
3-(3-chloropyridin-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11ClN2O/c9-7-6-11-4-2-8(7)12-5-1-3-10/h2,4,6H,1,3,5,10H2 |
InChIキー |
HSTVAHGRMQWAPF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1OCCCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


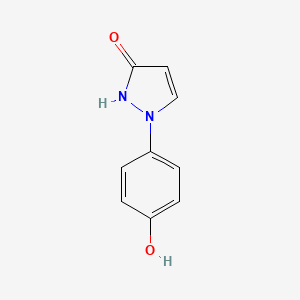
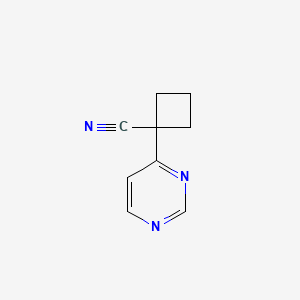
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
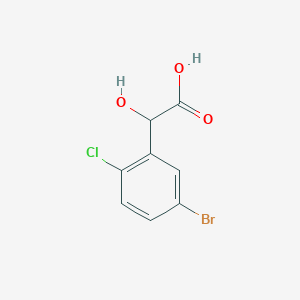

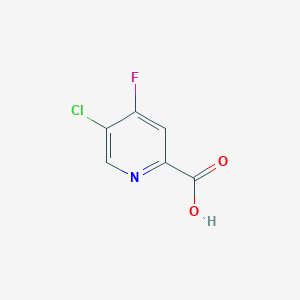

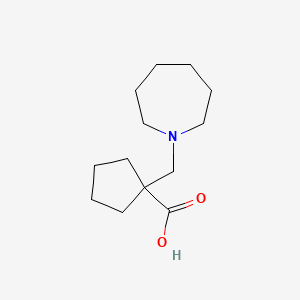
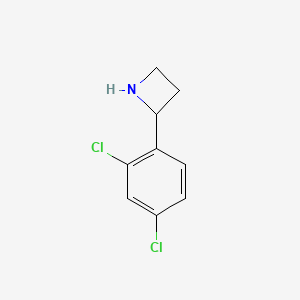
![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
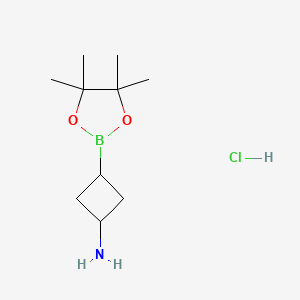
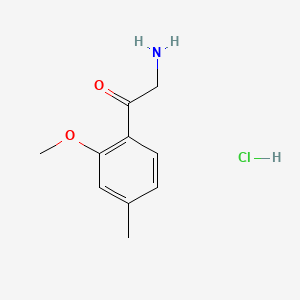
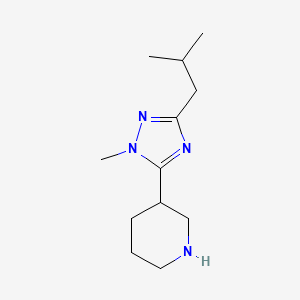
![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)
